molecular formula C8H15BrO B7972991 2-bromo-1-cyclohexylethanol

2-bromo-1-cyclohexylethanol

Cat. No.: B7972991
M. Wt: 207.11 g/mol
InChI Key: ZYMQUWLINDTINR-UHFFFAOYSA-N
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Description

2-Bromo-1-cyclohexylethanol ( 1427173-17-8) is a brominated secondary alcohol of interest in synthetic organic chemistry as a valuable building block for the synthesis of more complex molecules . Its molecular formula is C8H15BrO, and it has a molecular weight of 207.11 g/mol . The compound features both a polar hydroxyl group and an electrophilic bromoalkyl chain, which allows it to undergo further functionalization, particularly as an intermediate in nucleophilic substitution reactions or in the formation of heterocycles. As a secondary benzylic-like alcohol, it can be involved in reactions typical for this class of compounds. Related cyclohexyl alcohols are known to undergo substitution reactions when treated with hydrogen halides like HBr . This reactivity underscores its potential as a precursor for other cyclohexyl-containing compounds, such as ethers or alkenes. Researchers value this compound for exploring new synthetic pathways and developing pharmaceuticals or agrochemicals. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the Safety Data Sheet (SDS) for proper handling protocols. The compound has associated hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

2-bromo-1-cyclohexylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15BrO/c9-6-8(10)7-4-2-1-3-5-7/h7-8,10H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYMQUWLINDTINR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CBr)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-1-cyclohexylethanol can be synthesized through the bromination of 1-cyclohexylethanol. The reaction typically involves the use of hydrobromic acid (HBr) as the brominating agent. The process can be carried out under reflux conditions to ensure complete conversion of the starting material to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where 1-cyclohexylethanol is reacted with HBr in the presence of a catalyst to enhance the reaction rate and yield. The reaction mixture is then purified through distillation or recrystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-cyclohexylethanol undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of 1-cyclohexylethanol.

    Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction Reactions: The compound can be reduced to form 1-cyclohexylethane.

Common Reagents and Conditions

Major Products Formed

    Substitution: 1-Cyclohexylethanol.

    Oxidation: Cyclohexylacetone or cyclohexylacetaldehyde.

    Reduction: 1-Cyclohexylethane.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

2-Bromo-1-cyclohexylethanol serves as a versatile building block in organic synthesis. It is used to create complex molecules through various chemical reactions, including substitution and elimination reactions. The compound can also undergo oxidation to produce ketones or carboxylic acids, expanding its utility in synthetic pathways .

2. Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its potential therapeutic effects. Research indicates that it acts as an inhibitor of the immunoproteasome, which plays a critical role in protein degradation and immune response modulation. The compound's ability to increase hydrogen peroxide levels suggests potential antioxidant properties that could be beneficial in treating oxidative stress-related conditions .

3. Biological Studies

The compound has been evaluated for its biological activities, including antimicrobial and antioxidant effects. Preliminary studies suggest that derivatives of this compound exhibit significant DPPH radical scavenging activity, indicating their potential as antioxidant agents . Additionally, its interactions with biological molecules like Indoleamine 2,3-dioxygenase (IDO1) have been explored, highlighting its relevance in cancer therapy .

Industrial Applications

1. Pharmaceutical Production

In the pharmaceutical industry, this compound is utilized as an intermediate for synthesizing various drugs. Its role as a precursor allows for the development of new therapeutic agents with enhanced efficacy and specificity .

2. Fragrance Industry

The compound's pleasant odor makes it valuable in the fragrance industry. It is used in the formulation of perfumes and other scented products, contributing to the sensory appeal of consumer goods.

Case Study 1: Antioxidant Potential

A study conducted on various cyclohexanol derivatives, including this compound, demonstrated significant antioxidant activity through DPPH radical scavenging assays. Results indicated that modifications to the cyclohexanol structure could enhance antioxidant properties, making it a candidate for further pharmacological exploration .

Case Study 2: Inhibition of IDO1

Research investigating the binding interactions of compounds similar to this compound with IDO1 revealed that these interactions form extensive hydrogen bond networks crucial for inhibitory activity. This study underscores the compound's potential application in cancer immunotherapy by modulating immune responses .

Summary Table of Applications

Application AreaDescriptionExamples/Case Studies
Organic SynthesisBuilding block for complex molecules; undergoes substitution and oxidation reactionsSynthesis of ketones and carboxylic acids
Medicinal ChemistryImmunoproteasome inhibitor; potential antioxidant propertiesStudies on oxidative stress treatment
Biological StudiesAntimicrobial and antioxidant activities; interaction with biological targetsDPPH radical scavenging assays
Pharmaceutical ProductionIntermediate for drug synthesis; enhances efficacy and specificityDevelopment of new therapeutic agents
Fragrance IndustryUsed in perfumes due to pleasant odorFormulation of scented products

Mechanism of Action

The mechanism of action of 2-Bromo-1-cyclohexylethanol involves its interaction with nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates substitution reactions. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key differences between 2-bromo-1-cyclohexylethanol and related brominated cyclohexyl/phenyl derivatives:

Compound Molecular Formula Functional Groups Key Properties/Applications Reference
This compound C₈H₁₅BrO Alcohol, Bromide Hypothesized: Moderate polarity, potential nucleophilic substitution reactions. Limited direct data. Inferred
2-Bromo-1-phenylethanol C₈H₉BrO Alcohol, Bromide, Aromatic High solubility in polar solvents; used in stereoselective synthesis (e.g., styrene bromohydrin derivatives) .
2-Bromo-1-cyclohexylethanone C₈H₁₁BrO Ketone, Bromide Lipophilic; reactive in Grignard or reduction reactions due to ketone group .
(2-Bromoethyl)cyclohexane C₈H₁₅Br Alkyl Bromide Non-polar; used in alkylation reactions (e.g., SN2 mechanisms) .

Key Differences:

Functional Group Reactivity: The alcohol group in this compound enables participation in hydrogen bonding and nucleophilic substitution (e.g., forming ethers or esters), contrasting with the ketone in 2-bromo-1-cyclohexylethanone, which is more reactive toward nucleophilic additions . Compared to (2-bromoethyl)cyclohexane (a primary alkyl bromide), the secondary bromide in this compound may exhibit slower SN2 reactivity due to steric hindrance from the cyclohexyl group .

Solubility and Polarity: The cyclohexyl group reduces water solubility relative to phenyl analogs like 2-bromo-1-phenylethanol, which has higher polarity due to the aromatic ring .

Synthetic Utility: 2-Bromo-1-phenylethanol is a precursor in asymmetric synthesis (e.g., epoxide formation), whereas brominated cyclohexyl derivatives are often intermediates in agrochemical or pharmaceutical syntheses requiring lipophilic motifs .

Biological Activity

2-Bromo-1-cyclohexylethanol is an organic compound with notable biological activity, primarily due to its structural properties that allow it to interact with various biological systems. This article explores its synthesis, mechanisms of action, and biological implications, supported by relevant research findings and case studies.

This compound can be synthesized through the bromination of 1-cyclohexylethanol using hydrobromic acid (HBr) as the brominating agent. The reaction typically requires reflux conditions to ensure complete conversion. In industrial settings, continuous flow processes may be employed to enhance yield and efficiency.

Chemical Structure

  • Chemical Formula : C8H13BrO
  • Molecular Weight : 203.09 g/mol

The biological activity of this compound is largely attributed to its ability to act as a nucleophile and electrophile in biochemical reactions. The bromine atom serves as a good leaving group, facilitating substitution reactions that can alter protein functions or enzyme activities.

Interaction with Biomolecules

Research indicates that this compound can inhibit the immunoproteasome, a critical component in cellular protein degradation pathways. This inhibition leads to increased levels of reactive oxygen species (ROS), which may have implications for oxidative stress responses in cells.

Biological Activity and Applications

This compound has been investigated for various biological activities:

  • Antioxidant Properties : Its ability to generate ROS suggests potential antioxidant roles, which can be beneficial in mitigating oxidative damage in cells.
  • Inhibition of Protein Degradation : As an immunoproteasome inhibitor, it may influence immune responses and has potential applications in treating autoimmune diseases or cancer.

Case Studies

  • Immunoproteasome Inhibition : A study demonstrated that low doses of this compound effectively inhibited the immunoproteasome without significant toxicity in animal models. This suggests a therapeutic window for its use in clinical settings.
  • Oxidative Stress Response : Research showed that treatment with this compound increased hydrogen peroxide levels in cultured cells, indicating its role in modulating oxidative stress pathways .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

CompoundStructureBiological Activity
1-Bromo-2-cyclohexylethaneBromine on second carbonSimilar reactivity but different targets
2-Bromo-1-cyclohexylmethanolHydroxyl instead of ethanolPotentially different metabolic pathways

The unique placement of the bromine atom in this compound enhances its reactivity compared to its analogs, making it a versatile compound in synthetic chemistry and biological research .

Q & A

Q. How can 2-bromo-1-cyclohexylethanol be synthesized with high purity?

  • Methodological Answer : A common approach involves the nucleophilic substitution of 1-cyclohexylethanol with hydrobromic acid (HBr) under controlled acidic conditions. Purification is critical: recrystallization using hexane or ethyl acetate/hexane mixtures can isolate the product. Confirm purity via melting point analysis (literature range: 102–103.5°C) and gas chromatography (GC) with flame ionization detection .

Q. What spectroscopic techniques are optimal for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Analyze the cyclohexyl group’s axial/equatorial proton splitting (δ 1.2–2.5 ppm) and the brominated carbon (δ 35–45 ppm for C-Br).
  • IR Spectroscopy : Identify the hydroxyl stretch (~3200–3400 cm⁻¹) and C-Br absorption (~550–650 cm⁻¹) .
  • Mass Spectrometry : Use electron ionization (EI-MS) to detect the molecular ion peak at m/z 209 (C₈H₁₅BrO⁺) and fragmentation patterns .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :
  • Use fume hoods to avoid inhalation (PEL: <1 ppm).
  • Wear nitrile gloves and goggles to prevent skin/eye contact.
  • In case of exposure, wash with soap/water (skin) or use artificial respiration (inhalation) and consult a physician immediately .

Advanced Research Questions

Q. How can competing reaction pathways (e.g., elimination vs. substitution) be controlled during synthesis?

  • Methodological Answer :
  • Kinetic vs. Thermodynamic Control : Use polar protic solvents (e.g., ethanol) to favor SN2 substitution. For elimination, employ strong bases (e.g., KOtBu) in aprotic solvents like DMSO.
  • Temperature Modulation : Lower temperatures (0–25°C) disfavor elimination, while higher temperatures (>60°C) promote it. Monitor intermediates via thin-layer chromatography (TLC) .

Q. How should researchers resolve contradictions in reported reaction yields for this compound?

  • Methodological Answer :
  • Replicate Conditions : Standardize solvent purity, reagent stoichiometry, and reaction time.
  • Statistical Analysis : Apply ANOVA to compare yields across labs, accounting for variables like catalyst batch or humidity.
  • Cross-Validate Data : Use independent techniques (e.g., GC-MS vs. NMR) to confirm yield accuracy .

Q. What experimental designs can elucidate the stereochemical outcomes of this compound derivatives?

  • Methodological Answer :
  • Chiral Chromatography : Use HPLC with a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers.
  • NOE NMR Experiments : Determine spatial proximity of protons to infer cyclohexyl ring conformation and bromine orientation .

Q. How does the electronic environment of the cyclohexyl group influence bromine reactivity?

  • Methodological Answer :
  • Substituent Variation : Synthesize analogs with electron-withdrawing/donating groups (e.g., nitro or methoxy) on the cyclohexane ring.
  • Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to measure reaction rates with nucleophiles (e.g., NaOMe) and correlate with Hammett σ values .

Q. What strategies ensure long-term stability of this compound in storage?

  • Methodological Answer :
  • Accelerated Aging Studies : Store samples at 40°C/75% RH for 6 months and monitor degradation via GC-MS.
  • Stabilizers : Add antioxidants (e.g., BHT) or store under inert gas (N₂/Ar) to prevent oxidation .

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